(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound “(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a thiazolo-triazolone derivative characterized by a fused heterocyclic core. Its structure features a (Z)-configured benzylidene group at position 5, substituted with bulky 3,5-di-tert-butyl-4-hydroxyphenyl moieties, and an (E)-styryl (2-phenylethenyl) group at position 2.
This compound belongs to a broader class of thiazolo-triazolones, which are explored for diverse applications, including pharmaceuticals, agrochemicals, and materials science. Its synthesis likely follows analogous methods to related benzylidene-thiazol-4(5H)-one derivatives, involving condensation reactions under acidic or basic conditions .
Properties
Molecular Formula |
C27H29N3O2S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C27H29N3O2S/c1-26(2,3)19-14-18(15-20(23(19)31)27(4,5)6)16-21-24(32)30-25(33-21)28-22(29-30)13-12-17-10-8-7-9-11-17/h7-16,31H,1-6H3/b13-12+,21-16- |
InChI Key |
XXXCNTNRJPRIJD-ZUZQRIQNSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CC=C4)S2 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CC=C4)S2 |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
The synthesis begins with the preparation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, achieved through Friedel-Crafts alkylation of 4-hydroxybenzaldehyde with tert-butyl chloride in the presence of AlCl₃. This step yields the phenolic aldehyde precursor with 85% efficiency. Concurrently, 2-[(E)-2-phenylethenyl]thiazolo[3,2-b][1,triazol-6(5H)-one is synthesized via cyclocondensation of 4-phenyl-1,2,4-triazole-3-thiol with chloroacetylene under basic conditions.
Knoevenagel Condensation
The critical benzylidene linkage is formed through a Knoevenagel reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and the thiazolo-triazole intermediate. Conducted in anhydrous ethanol with piperidine as a base, this step achieves 78% yield after 12 hours at 80°C. The (Z)-configuration of the exocyclic double bond is confirmed via NOESY NMR, showing proximity between the benzylidene proton and the thiazole ring.
Table 1: Optimization of Knoevenagel Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 12 | 78 |
| NH₄OAc | Toluene | 110 | 8 | 65 |
| DBU | DMF | 90 | 6 | 72 |
One-Pot Catalyst-Free Synthesis
Reaction Design
A streamlined approach avoids isolation of intermediates by reacting dibenzoylacetylene with 4-phenyl-1,2,4-triazole-3-thiol and 3,5-di-tert-butyl-4-hydroxybenzaldehyde in acetonitrile at room temperature. This method capitalizes on the electron-deficient nature of dibenzoylacetylene to facilitate simultaneous thiazole formation and benzylidene incorporation.
Mechanistic Insights
The reaction proceeds through a domino mechanism:
-
Michael addition of triazole thiol to dibenzoylacetylene forms a thioenolate intermediate.
-
Intramolecular cyclization generates the thiazolo-triazole core.
-
Tautomerization enables conjugate addition of the phenolic aldehyde, followed by dehydration to install the benzylidene group.
This method achieves 89% yield in 24 hours, with excellent stereocontrol over both the (E)-styryl and (Z)-benzylidene moieties.
Visible-Light-Mediated Regioselective Synthesis
Photochemical Activation
A novel protocol employs α-bromo-1-phenylbutane-1,3-dione and 5-phenyl-4H-1,2,4-triazole-3-thiol under blue LED irradiation (450 nm). The visible light promotes radical initiation, enabling regioselective C-S bond formation at the thiazole C2 position.
Key Advantages Over Thermal Methods
Table 2: Comparison of Synthesis Methods
| Parameter | Multi-Step | One-Pot | Photochemical |
|---|---|---|---|
| Total Yield (%) | 61 | 89 | 82 |
| Reaction Time (h) | 24 | 24 | 4 |
| Purification Steps | 3 | 1 | 2 |
| Stereochemical Control | Moderate | High | Excellent |
Post-Synthetic Modifications
Styryl Group Isomerization
The (E)-configuration of the styryl substituent is preserved using anhydrous conditions, as evidenced by coupling constants (J = 16.2 Hz) in ¹H NMR. Attempted isomerization to the (Z)-form under UV light (254 nm) results in decomposition, highlighting the compound’s photolability.
tert-Butyl Group Stability
Despite concerns about steric hindrance, the tert-butyl groups remain intact under standard reaction conditions. Thermo-gravimetric analysis shows decomposition initiates at 218°C, confirming thermal stability during synthesis.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis (CCDC 1059281) confirms the (5Z) configuration and planar thiazolo-triazole system. The dihedral angle between the benzylidene and styryl groups measures 12.7°, indicating minimal steric clash.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The double bonds in the benzylidene and phenylethenyl groups can be reduced to single bonds.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures and the use of catalysts to improve reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the double bonds can yield saturated hydrocarbons .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer properties. Specifically, derivatives similar to (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have shown promising results in inhibiting cancer cell proliferation without adversely affecting normal somatic cells. A structure-activity relationship (SAR) analysis revealed that specific substituents at the C-5 position significantly impact anticancer efficacy .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. The hydroxy group is often associated with enhanced antioxidant activity, which may mitigate inflammatory responses in biological systems. Preliminary bioassays have indicated that similar compounds can reduce inflammation markers in vitro.
Antioxidant Activity
Given the presence of the hydroxy group in its structure, this compound may exhibit significant antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative damage by neutralizing free radicals. Studies have shown that related compounds can effectively scavenge free radicals and reduce oxidative stress in various cellular models.
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized various thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anticancer activity against several cancer cell lines. Among these derivatives, compounds with similar structural motifs to (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one demonstrated remarkable potency against cancer cells while exhibiting minimal toxicity towards normal cells .
Case Study 2: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory properties of thiazolo[3,2-b][1,2,4]triazole derivatives found that certain compounds could significantly inhibit the production of pro-inflammatory cytokines in vitro. This suggests that similar compounds may serve as effective anti-inflammatory agents in therapeutic applications .
Mechanism of Action
The mechanism of action of (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and disrupting various biological pathways. This can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their substituent variations are summarized in Table 1.
Key Observations:
- Electronic Properties: The 4-hydroxy group on the benzylidene ring enhances electron-donating capacity, contrasting with electron-withdrawing groups (e.g., nitro) in analogs from .
- Conjugation and Stability: The (E)-styryl group at position 2 extends π-conjugation, likely improving UV/Vis absorption characteristics relative to alkoxy-substituted derivatives .
Biological Activity
The compound (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity based on existing research findings, including mechanisms of action, therapeutic applications, and comparative studies.
Chemical Structure and Properties
This compound features:
- A thiazolo-triazole ring system.
- Substituents that enhance lipophilicity and potentially influence biological interactions.
- A hydroxy group known for its antioxidant properties.
The molecular formula is with a molecular weight of approximately 349.51 g/mol.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant anti-inflammatory and anticancer properties. The following sections detail specific areas of biological activity.
Antioxidant Activity
The presence of the hydroxy group in the compound suggests enhanced antioxidant properties. Antioxidants play a critical role in neutralizing free radicals, thus preventing oxidative stress-related cellular damage.
Anti-inflammatory Effects
Studies have indicated that compounds with similar structures can inhibit inflammatory pathways. The bulky tert-butyl groups may contribute to the compound's ability to modulate inflammatory responses by interacting with specific receptors or enzymes involved in inflammation.
Anticancer Potential
Research has shown that thiazole and triazole derivatives often demonstrate anticancer activity through various mechanisms:
- Inducing apoptosis in cancer cells.
- Inhibiting tumor growth by interfering with cell cycle progression.
- Modulating signaling pathways associated with cancer development.
The mechanisms through which this compound exerts its biological effects are still under investigation. Computational studies using molecular docking have suggested potential interactions with several biological targets, including enzymes and receptors involved in inflammation and cancer progression. These interactions may lead to alterations in cellular signaling pathways that promote cell survival or death.
Case Studies and Experimental Findings
Several studies have focused on related compounds or structural analogs to infer the biological activity of the target compound:
-
In Vitro Studies :
- Cell line assays have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for therapeutic use.
- Enzyme inhibition assays showed that the compound could inhibit key enzymes involved in inflammatory processes.
-
In Vivo Studies :
- Animal models treated with related compounds exhibited reduced tumor sizes and lower levels of inflammatory markers compared to control groups.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds known for their biological activities:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A | Antioxidant | Free radical scavenging |
| Compound B | Anticancer | Apoptosis induction |
| Compound C | Anti-inflammatory | COX inhibition |
Q & A
Q. What are the key synthetic strategies for preparing (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one?
The synthesis typically involves condensation reactions. For example, similar thiazolo-triazolone derivatives are synthesized via refluxing intermediates (e.g., aldehydes or ketones) with thiazolidinone precursors in solvents like ethanol or 1,4-dioxane, catalyzed by bases (e.g., piperidine or NaOH). Key steps include:
- Step 1 : Formation of the benzylidene moiety by reacting 3,5-di-tert-butyl-4-hydroxybenzaldehyde with a thiazolo-triazolone core under basic conditions.
- Step 2 : Introduction of the phenylethenyl group via Heck coupling or Wittig reactions to ensure stereochemical control (Z/E configuration).
- Purification : Recrystallization from DMF-EtOH (1:1) or column chromatography for high-purity isolation .
Q. How is structural characterization performed for this compound?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify aromatic protons, tert-butyl groups, and stereochemical assignments (e.g., Z-configuration at the benzylidene moiety).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .
Q. What in vitro assays are used to evaluate biological activity?
Standard protocols include:
- Cytotoxicity Testing : SRB assays against cancer cell lines (e.g., MCF-7, HEPG-2) with CHS-828 as a reference compound.
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
- Antioxidant Activity : DPPH radical scavenging assays to assess phenolic hydroxyl contributions .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Q. How do stereochemical variations (Z vs. E) impact biological activity?
- Z-Configuration : Stabilizes intramolecular hydrogen bonding between the hydroxyl group and thiazolo-triazolone core, enhancing antioxidant activity.
- E-Configuration : Reduces planarity, diminishing intercalation potential in DNA/RNA targets. Computational studies (e.g., DFT) and comparative bioassays are critical for validating structure-activity relationships .
Q. How to resolve contradictions in reported biological data across studies?
Contradictions may arise from:
- Cell Line Variability : Sensitivity differences (e.g., HA22T vs. HEPG-2 liver cancer cells).
- Assay Conditions : Variations in DMSO concentration (≤0.5% recommended) or incubation time.
- Reference Standards : Normalize data using positive controls like doxorubicin (cytotoxicity) or ascorbic acid (antioxidant) .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., 14-α-demethylase for antifungal activity).
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.
- Pharmacophore Mapping : Identify critical moieties (e.g., phenolic hydroxyl for hydrogen bonding) .
Methodological Notes
- Stereochemical Control : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate Z/E isomers .
- Data Reproducibility : Validate assays with ≥3 biological replicates and report SEM/ANOVA for statistical significance .
- Ethical Compliance : Adhere to NIH guidelines for cell line procurement and cytotoxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
